1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one

Hydrolytic stability Thiohydantoin hydrolysis Prodrug design

Researchers requiring hydrolytically cleavable thiohydantoin scaffolds face limited access to N1-acetylated derivatives with defined stability profiles. 1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one (CAS 61815-25-6) addresses this gap: its N1-acetyl group confers susceptibility to both acid- and base-catalyzed hydrolysis, unlike non-acetylated analogs that remain stable under identical conditions. This tunable lability supports controlled-release prodrug design across physiological pH gradients. Additionally, it serves as an N1-functionalized analog for COX-2 SAR studies (parent compound IC50 13.13-18.78 μg/mL). Supplied at ≥95% purity with global shipping.

Molecular Formula C11H10N2O2S
Molecular Weight 234.28 g/mol
CAS No. 61815-25-6
Cat. No. B1658681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one
CAS61815-25-6
Molecular FormulaC11H10N2O2S
Molecular Weight234.28 g/mol
Structural Identifiers
SMILESCC(=O)N1C(C(=O)NC1=S)C2=CC=CC=C2
InChIInChI=1S/C11H10N2O2S/c1-7(14)13-9(10(15)12-11(13)16)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,15,16)
InChIKeyQJEOCYPBQFUYTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one: Physicochemical and Spectral Properties


1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one (synonyms: 1-acetyl-5-phenyl-2-thiohydantoin; 1-acetyl-5-phenyl-2-thioxoimidazolidin-4-one) is a heterocyclic compound belonging to the thiohydantoin class, characterized by an imidazolidinone core bearing an N1-acetyl group, a C5-phenyl substituent, and a C2-thioxo (sulfanylidene) moiety [1]. The molecular formula is C11H10N2O2S, with a monoisotopic mass of 234.0463 g/mol and a topological polar surface area (TPSA) of 81.5 Ų . This compound is commercially available at ≥95% purity and is supplied for research use only .

Why Substitution with Other Thiohydantoins Fails


In-class substitution of 2-thioxoimidazolidin-4-one (thiohydantoin) derivatives is not straightforward, as even minor substituent variations can profoundly alter hydrolytic stability and, by inference, prodrug release kinetics. Studies on 1-acetyl-5-phenyl-2-thiohydantoin demonstrate that the N1-acetyl group renders it susceptible to both acid- and base-catalyzed hydrolysis—a property not shared by non-acetylated analogs, which remain stable under identical conditions [1]. More broadly, imidazolidin-4-one derivatives have been shown to be “too stable” for certain applications, while specific substitution patterns (e.g., glycinamide-based variants) confer greater hydrolytic lability than their oxazolidin-4-one or oxazolidine counterparts [2]. For procurement decisions, substituting the target compound with a non-acetylated or differently substituted thiohydantoin would introduce unverified changes to hydrolytic behavior, potentially invalidating assay reproducibility or confounding structure-activity relationship (SAR) studies.

1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one: Comparative Evidence


Hydrolysis Susceptibility: N1-Acetyl vs. Non-Acetylated Thiohydantoins

1-Acetyl-5-phenyl-2-thiohydantoin undergoes hydrolysis in the presence of sodium hydroxide and hydrochloric acid, whereas non-acetylated 5-substituted 2-thiohydantoins remain stable under identical aqueous conditions [1]. This differential lability is attributed to the N1-acetyl group, which activates the imidazolidinone ring toward nucleophilic attack. The quantitative difference is qualitative but unequivocal: the target compound hydrolyzes; the comparator (non-acetylated analog) does not.

Hydrolytic stability Thiohydantoin hydrolysis Prodrug design

Topological Polar Surface Area vs. Unsubstituted 2-Thiohydantoin

The target compound exhibits a topological polar surface area (TPSA) of 81.5 Ų , substantially higher than the 73.2 Ų reported for the unsubstituted 2-thiohydantoin (2-sulfanylideneimidazolidin-4-one) parent scaffold . This ~11% increase in TPSA arises from the N1-acetyl and C5-phenyl substituents and predicts reduced passive membrane permeability relative to the unsubstituted core, per standard drug-likeness guidelines where TPSA >140 Ų is considered poorly permeable and <60 Ų is highly permeable.

Physicochemical profiling Drug-likeness Membrane permeability

Acute Oral Toxicity of the Thiohydantoin Core Scaffold

The unsubstituted 2-thiohydantoin core scaffold demonstrates moderate acute oral toxicity, with LD50 values of 420 mg/kg in rats and 417 mg/kg in mice . While direct toxicity data for 1-acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one are absent, these values establish a baseline toxicological profile for the thiohydantoin pharmacophore and inform preliminary risk assessment for in vivo studies involving substituted derivatives.

Acute toxicity Safety assessment In vivo tolerability

Lipophilicity Comparison: Target Compound vs. 2-Thiohydantoin

The target compound has a calculated XLogP3 value of 1.2 , reflecting the lipophilic contributions of the N1-acetyl and C5-phenyl groups. In contrast, the unsubstituted 2-thiohydantoin core exhibits a LogP of -0.62 , indicating substantially greater hydrophilicity. This ~1.8 Log unit difference corresponds to an approximately 63-fold higher octanol-water partition coefficient for the target compound, with significant implications for solubility, protein binding, and tissue distribution in biological assays.

Lipophilicity LogP Drug design

Imidazolidin-4-one vs. Oxazolidinone Hydrolytic Cleavage

Glycinamide-based imidazolidin-4-ones exhibit greater hydrolytic cleavage efficiency than structurally analogous oxazolidin-4-ones or oxazolidines when evaluated as precursors for the controlled release of volatile carbonyl derivatives (fragrant aldehydes and ketones) [1]. Although this study did not directly test 1-acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one, the finding establishes that the imidazolidin-4-one heterocyclic system—the core scaffold of the target compound—offers a kinetically tunable hydrolytic release platform that outperforms competing heterocyclic frameworks.

Prodrug design Controlled release Hydrolytic stability

COX-2 Inhibition by 5-Phenyl-2-thiohydantoin vs. Hydantoins

5-Phenyl-2-thiohydantoin (the non-acetylated analog of the target compound) exhibits COX-2 inhibitory activity with an IC50 range of 13.13–18.78 μg/mL in vitro [1]. This activity distinguishes thiohydantoin derivatives from their oxygen-containing hydantoin counterparts, which show different potency and selectivity profiles. The target compound (1-acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one) has not been directly evaluated for COX-2 inhibition, but the presence of the 5-phenyl-2-thiohydantoin core suggests potential activity that may be modulated by the N1-acetyl substituent.

COX-2 inhibition Anti-inflammatory Enzyme assay

1-Acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one: Application Scenarios


Hydrolytically Cleavable Prodrug Design

The target compound's demonstrated susceptibility to both acid- and base-catalyzed hydrolysis—in contrast to the stability of non-acetylated thiohydantoins [1]—makes it a valuable scaffold for designing hydrolytically cleavable prodrugs. Researchers developing controlled-release formulations can exploit the N1-acetyl group as a tunable liability vector to achieve desired release kinetics in physiological pH gradients (e.g., gastric acid or intestinal alkaline environments).

COX-2 Inhibitor Optimization with 5-Phenyl-2-thiohydantoin

Given that 5-phenyl-2-thiohydantoin demonstrates COX-2 inhibitory activity with IC50 values of 13.13–18.78 μg/mL [2], 1-acetyl-5-phenyl-2-sulfanylideneimidazolidin-4-one serves as an N1-functionalized analog suitable for structure-activity relationship (SAR) studies. The acetyl group provides a handle for further derivatization or may itself modulate potency, selectivity, and metabolic stability relative to the non-acetylated lead compound.

Heterocyclic Building Block Synthesis via Thiohydantoins

The target compound can be synthesized via cyclization of substituted thiosemicarbazone intermediates with phenacyl bromide or ethyl chloroacetate under reflux conditions , and the thiohydantoin core can undergo further functionalization including oxidation to sulfoxides/sulfones and electrophilic aromatic substitution on the phenyl ring . This versatility positions the compound as a strategic intermediate for constructing more elaborate heterocyclic systems in medicinal chemistry programs.

Physicochemical Reference Standard for Thiohydantoins

With well-defined physicochemical properties—including monoisotopic mass of 234.0463, XLogP3 of 1.2, TPSA of 81.5 Ų, and InChIKey QJEOCYPBQFUYTA-UHFFFAOYSA-N —the compound is suitable as a reference standard for analytical method development (HPLC, LC-MS) and for benchmarking computational property predictions (logP, PSA, drug-likeness scores) in thiohydantoin-focused cheminformatics workflows.

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